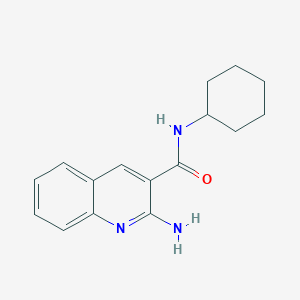
2-amino-N-cyclohexylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-cyclohexylquinoline-3-carboxamide, also known as ACQC, is a synthetic compound that belongs to the quinoline family. It has been widely used in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
2-amino-N-cyclohexylquinoline-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. 2-amino-N-cyclohexylquinoline-3-carboxamide has also been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 2-amino-N-cyclohexylquinoline-3-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. 2-amino-N-cyclohexylquinoline-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-amino-N-cyclohexylquinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in immune cells. 2-amino-N-cyclohexylquinoline-3-carboxamide has also been shown to reduce the proliferation and migration of cancer cells. In addition, 2-amino-N-cyclohexylquinoline-3-carboxamide has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-N-cyclohexylquinoline-3-carboxamide has several advantages for lab experiments. It is a stable and easily synthesized compound, making it readily available for research purposes. 2-amino-N-cyclohexylquinoline-3-carboxamide has also been shown to have low toxicity and minimal side effects. However, one limitation of using 2-amino-N-cyclohexylquinoline-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 2-amino-N-cyclohexylquinoline-3-carboxamide. One area of interest is the development of 2-amino-N-cyclohexylquinoline-3-carboxamide derivatives with improved potency and selectivity. Another potential direction is the investigation of the use of 2-amino-N-cyclohexylquinoline-3-carboxamide in combination with other drugs or therapies for enhanced therapeutic effects. Furthermore, the potential use of 2-amino-N-cyclohexylquinoline-3-carboxamide in treating other diseases, such as autoimmune disorders and infectious diseases, warrants further investigation.
Métodos De Síntesis
The synthesis method of 2-amino-N-cyclohexylquinoline-3-carboxamide involves the reaction of cyclohexylamine with 2-chloroquinoline-3-carboxylic acid. The resulting product is then treated with ammonia to obtain 2-amino-N-cyclohexylquinoline-3-carboxamide. This method has been optimized to produce high yields of pure 2-amino-N-cyclohexylquinoline-3-carboxamide.
Propiedades
Nombre del producto |
2-amino-N-cyclohexylquinoline-3-carboxamide |
|---|---|
Fórmula molecular |
C16H19N3O |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-amino-N-cyclohexylquinoline-3-carboxamide |
InChI |
InChI=1S/C16H19N3O/c17-15-13(10-11-6-4-5-9-14(11)19-15)16(20)18-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2,(H2,17,19)(H,18,20) |
Clave InChI |
DNFFYUQFOXTDRT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3N=C2N |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3N=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



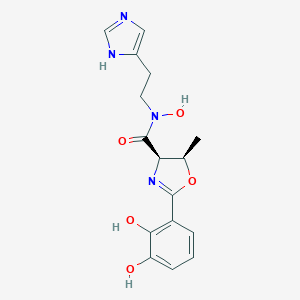

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
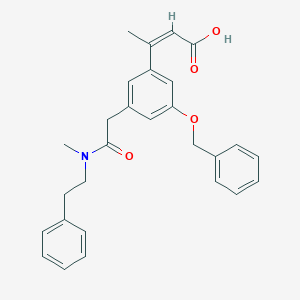
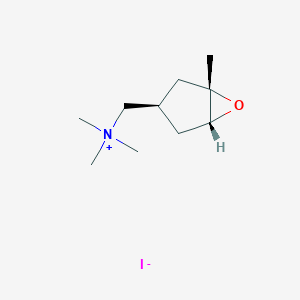
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
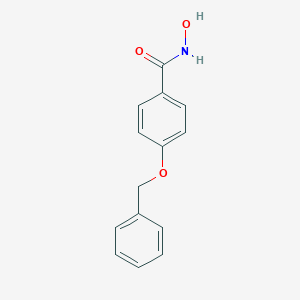
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
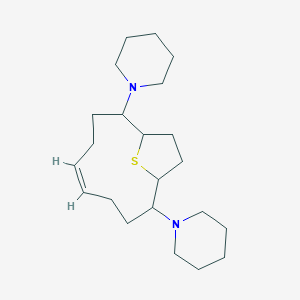
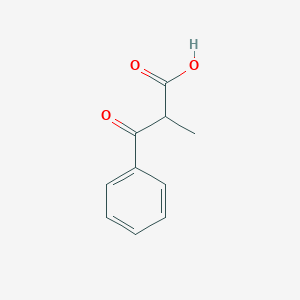
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
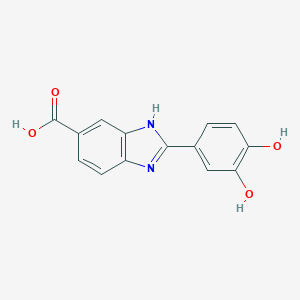
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)